molecular formula C7H7F2NO B1298309 2-(Difluoromethoxy)aniline CAS No. 22236-04-0

2-(Difluoromethoxy)aniline

Cat. No. B1298309
CAS No.: 22236-04-0
M. Wt: 159.13 g/mol
InChI Key: CGNAIUUCOVWLLL-UHFFFAOYSA-N
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Patent
US05688795

Procedure details

A mixture of 1-difluoromethoxy-2-nitrobenzene (8.21 g, 43.4 mmol) and 10% palladium on carbon (1.1 g) in 100 mL of ethanol was stirred under a hydrogen atmosphere at room temperature for approximately 24 hours. The mixture was filtered and the filtrate was concentrated to give 2-difluoromethoxyaniline (5.14 g, 32.3 mol) as an oil.
Quantity
8.21 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:13])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N+:10]([O-])=O>[Pd].C(O)C>[F:1][CH:2]([F:13])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH2:10]

Inputs

Step One
Name
Quantity
8.21 g
Type
reactant
Smiles
FC(OC1=C(C=CC=C1)[N+](=O)[O-])F
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere at room temperature for approximately 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC(OC1=C(N)C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32.3 mol
AMOUNT: MASS 5.14 g
YIELD: CALCULATEDPERCENTYIELD 74424%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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